Cas no 700861-43-4 (ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate)

Ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate is a synthetic organic compound featuring a benzoate ester core functionalized with a 4-fluorophenylsulfanylacetamido substituent. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity in target interactions, while the thioether linkage offers versatility for further derivatization. The ethyl ester group improves solubility in organic solvents, facilitating purification and downstream reactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure high purity and consistency.
ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate structure
700861-43-4 structure
Product name:ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate
CAS No:700861-43-4
MF:C17H16FNO3S
MW:333.377246856689
CID:5976759
PubChem ID:977101

ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate
    • ethyl 4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]benzoate
    • ethyl 4-(2-((4-fluorophenyl)thio)acetamido)benzoate
    • AKOS000420243
    • SR-01000272645
    • ETHYL 4-{2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDO}BENZOATE
    • F2537-1546
    • 700861-43-4
    • AB00342439-02
    • SR-01000272645-1
    • Inchi: 1S/C17H16FNO3S/c1-2-22-17(21)12-3-7-14(8-4-12)19-16(20)11-23-15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20)
    • InChI Key: WXMBXZRPPKLZNA-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NC(CSC2=CC=C(F)C=C2)=O)C=C1

Computed Properties

  • Exact Mass: 333.08349271g/mol
  • Monoisotopic Mass: 333.08349271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 80.7Ų

ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2537-1546-1mg
ethyl 4-{2-[(4-fluorophenyl)sulfanyl]acetamido}benzoate
700861-43-4 90%+
1mg
$54.0 2023-05-16

Additional information on ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate

Comprehensive Guide to Ethyl 4-{2-(4-Fluorophenyl)Sulfanylacetamido}Benzoate (CAS No. 700861-43-4)

Ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate (CAS No. 700861-43-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative features a fluorophenyl group and a sulfanylacetamido moiety, making it a valuable intermediate in drug discovery and material science. Researchers and industry professionals frequently search for this compound due to its potential applications in medicinal chemistry, bioconjugation, and small-molecule synthesis.

The molecular structure of ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate includes a benzoate ester core linked to a 4-fluorophenyl group via a sulfanylacetamido bridge. This unique arrangement contributes to its reactivity and versatility in synthetic pathways. Recent trends in AI-driven drug discovery and high-throughput screening have increased demand for such intermediates, as they serve as building blocks for bioactive molecules targeting enzyme inhibition and receptor modulation.

One of the most searched questions about CAS No. 700861-43-4 relates to its solubility and stability under various conditions. Studies indicate that this compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while remaining stable at room temperature when stored in anhydrous environments. These properties make it suitable for use in multistep organic synthesis and peptide coupling reactions, which are critical in modern pharmaceutical development.

In the context of green chemistry, researchers are exploring eco-friendly synthetic routes for ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate to minimize waste and reduce reliance on hazardous reagents. This aligns with the growing interest in sustainable chemical processes and catalytic transformations, which are frequently discussed in academic and industrial forums. The compound’s fluorinated aromatic component also makes it relevant in PET radiochemistry, where fluorine-18 labeled analogs are used in molecular imaging.

Market analyses reveal that CAS No. 700861-43-4 is primarily supplied by specialty chemical manufacturers catering to contract research organizations (CROs) and pharmaceutical companies. Its pricing and availability often depend on the scale of production and purity requirements, with >98% purity being the most sought-after grade for research applications. The rise of custom synthesis services has further increased accessibility to this compound, particularly for labs engaged in fragment-based drug design.

From a regulatory perspective, ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate is not classified as a controlled substance, but users must adhere to standard laboratory safety protocols when handling it. Its structure-activity relationship (SAR) studies are often cited in patents related to kinase inhibitors and anti-inflammatory agents, reflecting its importance in intellectual property landscapes. As the demand for targeted therapies grows, this compound’s role in preclinical research is expected to expand.

In summary, ethyl 4-{2-(4-fluorophenyl)sulfanylacetamido}benzoate (CAS No. 700861-43-4) represents a critical tool for chemists exploring structure-based drug design and molecular probes. Its compatibility with microwave-assisted synthesis and flow chemistry techniques positions it at the forefront of modern chemical innovation. For researchers seeking reliable data, third-party databases like SciFinder and Reaxys provide detailed spectral and physicochemical properties to support experimental workflows.

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